molecular formula C22H25N3O5 B11428358 N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

Cat. No.: B11428358
M. Wt: 411.5 g/mol
InChI Key: SUCPIHNQSSOJBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazolidinone ring: This can be achieved by reacting a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the phenyl and ethoxyphenyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Acetylation: The final step involves acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.

    Pharmacology: Study of its effects on various biological targets and pathways.

    Materials Science: Exploration of its properties for use in advanced materials and nanotechnology.

    Biology: Investigation of its interactions with biomolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-[3-(2-ethoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide
  • N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-benzylimidazolidin-4-yl]acetamide

Uniqueness

N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may result in distinct biological activities and chemical properties compared to similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetamide

InChI

InChI=1S/C22H25N3O5/c1-3-30-18-11-9-16(10-12-18)23-20(26)15-19-21(27)25(17-7-5-4-6-8-17)22(28)24(19)13-14-29-2/h4-12,19H,3,13-15H2,1-2H3,(H,23,26)

InChI Key

SUCPIHNQSSOJBL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CCOC)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.